2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Structural Characteristics and Molecular Classification
2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a five-membered 1,3,2-dioxaborolane ring system. The molecular structure features a boron atom bonded to two oxygen atoms within the dioxaborolane core, with four methyl groups occupying the 4,4,5,5-positions. A 3-cyclopropylphenyl substituent is attached to the boron atom, introducing both steric and electronic complexity (Figure 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C$${15}$$H$${21}$$BO$$_2$$ |
| Molecular Weight | 244.14 g/mol |
| CAS Registry Number | 627526-56-1 |
| IUPAC Name | This compound |
| Boiling Point (Predicted) | 344.9 ± 21.0 °C |
| Density (Predicted) | 1.03 ± 0.1 g/cm$$^3$$ |
The dioxaborolane ring adopts a planar conformation, with the boron atom in a trigonal planar geometry. The cyclopropyl group at the meta position of the phenyl ring introduces strain due to its sp$$^3$$-hybridized carbon atoms, which may influence reactivity in cross-coupling reactions.
Historical Development and Context in Organoboron Chemistry
The synthesis and application of boronic esters like this compound are rooted in the evolution of organoboron chemistry. Key milestones include:
- Hydroboration Discovery (1950s): H.C. Brown’s discovery of hydroboration enabled efficient synthesis of organoboranes, laying the foundation for boronic ester chemistry.
- Suzuki-Miyaura Coupling (1979): This reaction revolutionized the use of boronic esters in forming carbon-carbon bonds, particularly with aryl halides.
- Pinacol Boronic Esters (Late 20th Century): Pinacol-derived boronic esters gained prominence due to their stability and ease of handling.
- Cyclopropylboronates (21st Century): Advances in cross-coupling methods allowed incorporation of strained cyclopropane rings into boronic esters, exemplified by this compound.
The compound’s development reflects broader trends in optimizing boronic esters for stereoselective synthesis and functional group tolerance. Its design leverages the stability of the pinacol ester moiety while integrating the cyclopropyl group’s unique reactivity.
Significance as a Cyclopropyl-Substituted Boronic Ester
The cyclopropyl group and boronic ester functionality confer distinct advantages:
Table 2: Key Functional Attributes
Applications:
- Suzuki-Miyaura Coupling: The compound serves as a cyclopropane donor in palladium-catalyzed reactions with aryl chlorides, enabling access to biaryl cyclopropanes.
- Drug Discovery: Cyclopropane motifs are prevalent in pharmaceuticals; this boronic ester facilitates their incorporation into complex molecules.
- Material Science: The stability of pinacol esters makes them suitable for constructing boron-containing polymers.
Recent studies highlight its utility in synthesizing heteroaryl cyclopropanes, overcoming challenges associated with secondary alkyl boron reagents. The compound’s steric profile, quantified via percent buried volume (%V$$_{\text{bur}}$$) calculations, confirms its suitability for reactions requiring moderate space.
Properties
IUPAC Name |
2-(3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-7-5-6-12(10-13)11-8-9-11/h5-7,10-11H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNQNDFTCALSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623715 | |
| Record name | 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627526-56-1 | |
| Record name | 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond across the double or triple bond results in the formation of the corresponding organoborane. This process is generally rapid and can be performed under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs similar hydroboration techniques but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron moiety into different functional groups.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Various reduced boron-containing compounds.
Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.
Scientific Research Applications
Organic Synthesis
2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a boronic acid pinacol ester in organic synthesis. Its ability to form stable complexes with electrophiles makes it a useful intermediate in the synthesis of complex organic molecules. For instance, it can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds between aryl and vinyl groups.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Boron-containing compounds have been shown to possess anticancer properties by inhibiting specific enzymes involved in tumor growth. Research indicates that derivatives of boronic acids can selectively target cancer cells while sparing normal cells, providing a pathway for developing targeted cancer therapies.
Material Science
The compound's unique boron structure allows it to be incorporated into polymers and materials for enhanced properties. For example:
- Flame Retardants : Its inclusion in polymer matrices can improve flame resistance.
- Optoelectronic Materials : The compound can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its electronic properties.
Case Study 1: Anticancer Activity
A study investigated the anticancer efficacy of boron-containing compounds similar to this compound against various cancer cell lines. The results indicated significant cytotoxic effects on breast cancer cells when treated with these compounds at specific concentrations. The mechanism was attributed to the inhibition of MYC oncogene activity, which is crucial for tumor proliferation .
Case Study 2: Synthesis of Novel Aryl Compounds
In another research effort, the compound was employed as a reagent in the synthesis of novel aryl compounds through palladium-catalyzed cross-coupling reactions. The study demonstrated high yields and selectivity for desired products under optimized reaction conditions .
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for forming carbon-carbon bonds | High reactivity and selectivity |
| Medicinal Chemistry | Potential anticancer agent | Targeted action against cancer cells |
| Material Science | Enhances properties of polymers | Improved flame retardancy and electronic properties |
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds through transmetalation with palladium complexes. This process involves the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is structurally related to other pinacol boronate esters with aryl or heteroaryl substituents. Key analogs include:
Notes:
- Cyclopropyl vs. Cyclohexyl : The cyclopropyl group (radius ~1.8 Å) offers less steric hindrance than cyclohexyl (radius ~3.0 Å), enabling faster reaction kinetics in coupling reactions .
- Electron-Withdrawing Groups (e.g., Cl) : Chloro-substituted analogs exhibit higher electrophilicity, improving reactivity with electron-rich palladium catalysts .
Physicochemical Properties
- Stability : Pinacol boronate esters are generally air- and moisture-stable, but substituents influence hydrolytic stability. Cyclopropyl derivatives show moderate stability (t₁/₂ >24 hrs in aqueous MeOH) compared to electron-deficient aryl analogs (t₁/₂ <12 hrs) .
- Solubility : The compound is soluble in THF, DMSO, and dichloromethane. Polar substituents (e.g., methoxy) increase solubility in protic solvents .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of the cyclopropylphenyl precursor. Key steps include:
- Use of pinacol boronic ester intermediates (common in dioxaborolane chemistry) .
- Optimization of temperature (60–100°C) and catalyst (e.g., Pd(PPh₃)₄) to enhance yield and purity .
- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How is this compound characterized, and what analytical techniques are most reliable?
- Techniques :
- NMR Spectroscopy : ¹¹B NMR (~30 ppm for dioxaborolane) and ¹H/¹³C NMR for cyclopropyl and aromatic protons .
- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Crystallography : For structural confirmation (if single crystals are obtainable) .
Advanced Questions
Q. What strategies resolve contradictions in reported reactivity of 2-(3-Cyclopropylphenyl)-dioxaborolane in cross-coupling reactions?
- Systematically vary ligands (e.g., SPhos vs. XPhos) to stabilize transition states .
- Use kinetic studies (e.g., Eyring plots) to compare activation barriers under different conditions .
- Table : Reactivity Comparison
| Catalyst | Ligand | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | 78 | |
| NiCl₂ | Bipy | 45 |
Q. How does the cyclopropyl group influence the stability and electronic properties of this dioxaborolane?
- Mechanistic Insight :
- The cyclopropyl ring introduces angle strain, enhancing boronate electrophilicity in Suzuki couplings .
- DFT calculations show reduced LUMO energy (-1.8 eV) compared to non-cyclopropyl analogs, favoring transmetalation .
- Experimental Validation :
- Compare hydrolysis rates (pH 7–10) to assess stability. Cyclopropyl derivatives show 20% slower degradation than phenyl analogs .
Q. What are the safety and handling protocols for this compound, given its potential hazards?
- Guidelines :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .
- Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent boronate hydrolysis .
Data Contradictions and Resolution
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
